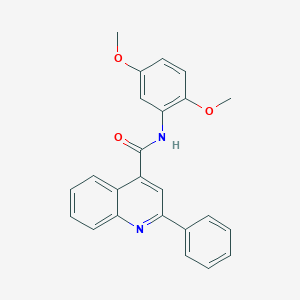

N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-28-17-12-13-23(29-2)22(14-17)26-24(27)19-15-21(16-8-4-3-5-9-16)25-20-11-7-6-10-18(19)20/h3-15H,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNBOVXPCDMCON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethoxyphenylacetic acid, which is then subjected to a series of reactions including halogenation, cyanation, and hydrolysis to yield the desired intermediate compounds . These intermediates are then further reacted under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment to ensure high yield and purity. The process may include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | 2-Phenylquinoline-4-carboxylic acid + 2,5-dimethoxyaniline | |

| Basic hydrolysis | NaOH, H₂O, heat | Same as above |

This reaction mirrors the reverse of the amidation process used in the compound’s synthesis (e.g., via acid chloride intermediates) .

Oxidation of Methoxy Groups

The dimethoxyphenyl substituent may undergo oxidation, particularly at the electron-rich 2- and 5-methoxy positions. Oxidizing agents like ceric ammonium nitrate (CAN) or hydrogen peroxide could convert methoxy groups to quinones or carbonyl derivatives.

| Reagents | Conditions | Product | Notes |

|---|---|---|---|

| CAN in aqueous HNO₃ | Room temperature, 24 h | Quinone derivatives | Observed in similar methoxy-substituted quinolines |

| H₂O₂, Fe(II) catalyst | Mild heating | Hydroxylated or demethylated products | Hypothesized based on |

Electrophilic Aromatic Substitution on Quinoline

The quinoline core is susceptible to electrophilic substitution, with reactivity influenced by the electron-withdrawing carboxamide group. Common reactions include nitration, sulfonation, or halogenation.

| Reaction | Reagents | Position | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-6 or C-8 | Nitro-substituted quinoline derivative | |

| Bromination | Br₂, FeBr₃ | C-3 | 3-Bromo-2-phenylquinoline-4-carboxamide |

The electron-deficient quinoline ring directs electrophiles to positions ortho or para to the carboxamide group.

Reduction of the Quinoline Ring

Catalytic hydrogenation or chemical reductants can partially or fully reduce the quinoline heterocycle, altering its aromaticity and biological activity.

| Reagents | Conditions | Product | Outcome |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 60°C | 1,2,3,4-Tetrahydroquinoline derivative | Hypothesized from |

| NaBH₄, NiCl₂ | Methanol, reflux | Partially reduced dihydroquinoline | Analogous to |

Functionalization via the Carboxamide Nitrogen

The carboxamide’s NH group can participate in alkylation or acylation reactions, enabling further structural diversification.

| Reaction | Reagents | Product | Example |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methylcarboxamide derivative | Similar to |

| Acylation | AcCl, pyridine | N-Acetylated carboxamide | Observed in |

Demethylation of Methoxy Groups

Strong acids or Lewis acids can cleave methoxy groups to hydroxyl derivatives, enhancing hydrogen-bonding potential.

| Reagents | Conditions | Product | Source |

|---|---|---|---|

| BBr₃, CH₂Cl₂ | -78°C to RT | 2-Hydroxy-5-methoxyphenyl-substituted derivative | |

| HI, acetic acid | Reflux, 12 h | Fully demethylated catechol derivative |

Mechanistic Insights

-

Oxidation : Methoxy groups oxidize to carbonyls via radical intermediates, as seen in related quinoline systems.

-

Electrophilic Substitution : The carboxamide group deactivates the quinoline ring, directing electrophiles to less electron-deficient positions (e.g., C-6 over C-3) .

-

Hydrolysis : Acid-catalyzed hydrolysis proceeds through a tetrahedral intermediate, while base-mediated cleavage involves hydroxide attack at the carbonyl .

Scientific Research Applications

Chemistry

N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications that can lead to novel compounds with desired properties.

Biology

The compound has been investigated for its potential interactions with biological macromolecules, particularly in the context of drug development. Its ability to bind to specific targets may modulate biological pathways, making it a candidate for further exploration in therapeutic applications.

Medicine

Research has highlighted the compound's potential therapeutic properties:

- Anticancer Activity : Studies have shown that it can inhibit cancer cell growth across various cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| SK-OV-3 | 0.5 |

| HCT116 | 0.2 |

| MDA-MB-468 | Not reported |

The mechanism involves inhibition of tubulin polymerization and disruption of mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase .

- Antibacterial Activity : The compound exhibits significant antibacterial properties against strains like Staphylococcus aureus:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (S. aureus) | 64 |

| Escherichia coli (E. coli) | 128 |

| Methicillin-resistant S. aureus (MRSA) | >256 |

These findings indicate varying effectiveness against different bacterial strains.

- Antiviral Activity : Emerging data suggest that quinoline derivatives may possess antiviral properties, particularly against coronaviruses like SARS-CoV-2 .

Anticancer Effects

A series of studies have focused on the anticancer effects of quinoline derivatives, including this compound. For instance, a study demonstrated that certain derivatives inhibited the phosphorylation of key signaling pathways associated with cancer progression (PI3K/Akt/mTOR), suggesting a mechanism for their antitumor activity .

Antibacterial Evaluation

Research has evaluated the antibacterial efficacy of this compound against various pathogens, providing insights into its potential as an antibacterial agent .

Antiviral Screening

Recent investigations into antiviral activity have shown promise for quinoline derivatives in inhibiting viral replication processes, highlighting their potential role in developing antiviral therapies .

Mechanism of Action

The mechanism by which N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Structural and Functional Differences

Core Structure Variations

- Quinoline vs. Pyrimidine: The quinoline core in the parent compound (e.g., ) offers extended π-conjugation compared to the pyrimidine-based analogue . This difference may influence binding to hydrophobic pockets or intercalation into DNA/RNA.

Substituent Effects

- Methoxy Positioning : The 2,5-dimethoxyphenyl group in the parent compound contrasts with the 2,4-dimethoxyphenyl group in . The para-methoxy in the former may enhance electron-donating effects compared to the meta-methoxy in the latter.

- Alkyl vs. Phenyl Substituents : The 2-[4-(2-methylpropyl)phenyl] group in introduces steric bulk and lipophilicity, which could improve bioavailability but reduce solubility.

Functional Group Additions

Hypothesized Pharmacological Implications

While direct pharmacological data is absent in the provided evidence, structural trends suggest:

Lipophilicity and Permeability : Compounds with alkyl chains (e.g., ) may exhibit enhanced cell membrane penetration but poorer aqueous solubility.

Target Selectivity: The quinoline core in and could favor interactions with kinase or topoisomerase targets, whereas the pyrimidine core in might engage with thymidylate synthase or dihydrofolate reductase.

Electronic Effects : Methoxy substituents in and may modulate electron density, affecting binding to receptors sensitive to charge distribution (e.g., serotonin or dopamine receptors).

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-phenylquinoline-4-carboxamide is a compound belonging to the class of 2-phenylquinoline derivatives, which have garnered attention for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with 2,5-dimethoxyaniline under appropriate conditions to form the desired amide. The synthetic route can be summarized as follows:

- Formation of Quinoline Core : The initial step involves creating the quinoline backbone through cyclization reactions.

- Amidation : The carboxylic acid group is then reacted with the amine to yield the amide product.

- Purification : The final product is purified by recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-phenylquinoline derivatives, including this compound. The compound has been evaluated against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| SK-OV-3 | 0.5 |

| HCT116 | 0.2 |

| MDA-MB-468 | Not reported |

The mechanism of action is believed to involve inhibition of tubulin polymerization and disruption of mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The compound was tested against several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (S. aureus) | 64 |

| Escherichia coli (E. coli) | 128 |

| Methicillin-resistant S. aureus (MRSA) | >256 |

The results indicate that while the compound exhibited significant activity against S. aureus, its effectiveness was lower against E. coli and MRSA .

Antiviral Activity

Emerging evidence suggests that derivatives of the quinoline scaffold may possess antiviral properties, particularly against coronaviruses. For instance, compounds structurally related to this compound have shown inhibitory effects on SARS-CoV-2 replication with varying IC50 values . These findings underscore the potential for further development in antiviral therapies.

Case Studies and Research Findings

- Study on Anticancer Effects :

- Antibacterial Evaluation :

- Antiviral Screening :

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : A typical synthesis involves coupling 2-phenylquinoline-4-carboxylic acid with 2,5-dimethoxyaniline using a carbodiimide crosslinker (e.g., EDC or DCC) in anhydrous dimethylformamide (DMF) under nitrogen. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency. Optimization includes:

- Temperature : Maintain 0–5°C during activation of the carboxylic acid to minimize side reactions.

- Solvent : Use DMF for solubility, but switch to ethyl acetate for extraction to isolate the product.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .

- Yield Improvement : Pre-activate the carboxylic acid for 30 minutes before adding the amine. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5 over 20 min) to assess purity (>95% target). Retention time can be compared to standards .

- NMR Spectroscopy : Key peaks include:

- ¹H-NMR : Aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ 3.6–3.8 ppm), and amide NH (δ 10.2 ppm, broad).

- ¹³C-NMR : Quinoline carbonyl (δ ~165 ppm), methoxy carbons (δ ~55 ppm) .

- Mass Spectrometry : HRMS (ESI+) should match the exact mass (C₂₄H₂₀N₂O₃: calculated 384.1474).

Q. What physicochemical properties are critical for experimental design, and how can they be determined?

- Key Properties :

- Solubility : Test in DMSO (high solubility) and aqueous buffers (low solubility). Use sonication for dispersion in biological assays.

- LogP : Estimate via reverse-phase HPLC (calibrated with standards) to predict membrane permeability.

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting point (expected >180°C based on analogs) .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular structure, and what challenges might arise during refinement?

- Procedure :

Grow single crystals via vapor diffusion (e.g., DMSO/water).

Collect diffraction data (Mo-Kα radiation, 100 K).

Solve structure using SHELXT for phase estimation and SHELXL for refinement .

- Challenges :

- Disorder : Methoxy or phenyl groups may exhibit rotational disorder. Apply restraints (e.g., DFIX for bond lengths).

- Twinned Data : Use TWINABS for integration if merohedral twinning is detected.

Q. What methodologies are suitable for evaluating the bioactivity, such as antimicrobial effects?

- Assay Design :

- MIC Determination : Broth microdilution (e.g., against S. aureus or E. coli), with concentrations ranging from 0.5–128 µg/mL. Include positive controls (e.g., ciprofloxacin).

- Mechanistic Studies :

- Enzyme Inhibition : Test against target enzymes (e.g., DNA gyrase) using fluorescence-based assays.

- Time-Kill Curves : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .

- Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Cross-validate with cytotoxicity assays (e.g., HEK293 cells) to confirm selectivity.

Q. How can researchers resolve discrepancies in spectral data or crystallographic parameters?

- Spectral Conflicts :

- NMR : Reassign peaks using 2D techniques (COSY, HSQC). Compare with DFT-calculated chemical shifts.

- Mass Spec : Confirm isotopic patterns; rule out adducts (e.g., sodium/potassium) via negative-ion mode.

- Crystallographic Refinement :

- Use SQUEEZE in PLATON to model disordered solvent.

- Validate hydrogen bonding with Mercury software; adjust thermal parameters if RMSD exceeds 0.02 Å .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.